

# **AZD0156 In Vitro Assay Protocols for Cell Lines**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AZD0156 |           |
| Cat. No.:            | B605740 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD0156 is a potent and selective, orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATM is activated by DNA double-strand breaks (DSBs) and initiates a signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3] In many cancers, the DDR pathway is dysregulated, making it an attractive target for therapeutic intervention. AZD0156, by inhibiting ATM, can prevent the repair of DNA damage, leading to synthetic lethality in cancer cells with specific DNA repair defects or sensitizing them to DNA-damaging agents like chemotherapy and radiation.[2][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of AZD0156 in cancer cell lines.

### **Mechanism of Action**

**AZD0156** is a highly selective ATM inhibitor with a reported IC50 of 0.58 nM in a cell-based assay measuring ATM auto-phosphorylation at Serine 1981.[2][5] Its selectivity for ATM is over 1,000-fold higher than for other related kinases such as ATR, mTOR, and PI3Kα.[5][6] By inhibiting ATM, **AZD0156** abrogates the phosphorylation of downstream substrates, thereby disrupting the DNA damage checkpoint, impeding DNA repair, and ultimately inducing apoptosis in cancer cells.[1]

# Data Presentation AZD0156 Single Agent Activity



| Cell Line | Cancer<br>Type       | Assay                  | IC50 / GI50<br>(μM) | Treatment<br>Duration | Reference |
|-----------|----------------------|------------------------|---------------------|-----------------------|-----------|
| PC-3      | Prostate<br>Cancer   | Clonogenic<br>Survival | 0.28                | Not Specified         | [1]       |
| DU145     | Prostate<br>Cancer   | Clonogenic<br>Survival | 0.30                | Not Specified         | [1]       |
| LNCaP     | Prostate<br>Cancer   | Clonogenic<br>Survival | 0.29                | Not Specified         | [1]       |
| НСТ8      | Colorectal<br>Cancer | Cell Titer Glo         | ~5                  | 72 hours              | [6]       |
| RKO       | Colorectal<br>Cancer | Cell Titer Glo         | ~5                  | 72 hours              | [6]       |
| LOVO      | Colorectal<br>Cancer | Cell Titer Glo         | ~5                  | 72 hours              | [6]       |
| HT29      | Colorectal<br>Cancer | Cell Titer Glo         | ~5                  | 72 hours              | [6]       |

# **AZD0156** Combination Activity with Olaparib



| Cell Line | Cancer<br>Type                          | Assay          | Olaparib<br>GI50 (µM)<br>(DMSO<br>Control) | Olaparib<br>GI50 (µM)<br>(+33 nM<br>AZD0156) | Treatmen<br>t Duration | Referenc<br>e |
|-----------|-----------------------------------------|----------------|--------------------------------------------|----------------------------------------------|------------------------|---------------|
| HCC1806   | Triple-<br>Negative<br>Breast<br>Cancer | Sytox<br>Green | 0.3                                        | 0.03                                         | 5-8 days               | [2]           |
| CAL-51    | Triple-<br>Negative<br>Breast<br>Cancer | Sytox<br>Green | >10                                        | 1                                            | 5-8 days               | [2]           |
| NCI-H2122 | Non-Small<br>Cell Lung<br>Cancer        | Sytox<br>Green | 3                                          | 0.3                                          | 5-8 days               | [2]           |
| SNU-16    | Gastric<br>Cancer                       | Sytox<br>Green | >10                                        | 1                                            | 5-8 days               | [2]           |

# Experimental Protocols Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of AZD0156.

#### Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- AZD0156 (stock solution in DMSO)
- 96-well clear bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)



Luminometer

#### Procedure:

- Seed cells in a 96-well plate at a density of 1,500-3,000 cells per well in 100 μL of complete medium and incubate overnight.[6]
- Prepare serial dilutions of AZD0156 in complete medium.
- Remove the medium from the wells and add 100 μL of the medium containing the desired concentrations of **AZD0156**. Include a vehicle control (DMSO) and a no-cell control.
- Incubate the plate for 72 hours.[6]
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).

# **Colony Formation Assay**

This assay assesses the long-term effect of **AZD0156** on the proliferative capacity of single cells.

#### Materials:

- Cancer cell lines of interest
- · Complete cell culture medium
- AZD0156 (stock solution in DMSO)



- 6-well plates
- Methylene blue staining solution (0.5% w/v in 50% ethanol)

#### Procedure:

- Seed a suitable number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of AZD0156 (e.g., 5 nM, 10 nM) for 24 hours. For combination studies, a DNA-damaging agent can be added 3 hours after AZD0156 treatment.
- After 24 hours, replace the drug-containing medium with fresh, drug-free medium.
- Incubate the plates for 10-14 days, allowing colonies to form.
- Wash the colonies with PBS and stain with methylene blue solution for 30 minutes at room temperature.
- Gently wash the plates with water and allow them to air dry.
- Count the colonies containing more than 50 cells.
- Calculate the plating efficiency and survival fraction for each treatment condition.

# **Western Blot Analysis for ATM Signaling**

This protocol is to detect the inhibition of ATM kinase activity by measuring the phosphorylation of its downstream targets.

#### Materials:

- · Cancer cell lines of interest
- Complete cell culture medium
- AZD0156 (stock solution in DMSO)



- DNA-damaging agent (e.g., etoposide, ionizing radiation)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-p-CHK2 (Thr68), anti-p-RAD50 (Ser635), anti-yH2AX (Ser139), and a loading control like β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Pre-treat cells with the desired concentration of AZD0156 (e.g., 30 nM) for 1 hour.
- Induce DNA damage (e.g., treat with etoposide or irradiate).
- After the desired time point (e.g., 1-4 hours post-damage induction), wash the cells with icecold PBS and lyse them with RIPA buffer.[5]
- Determine the protein concentration of the lysates using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer and resolve by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer)
   overnight at 4°C.[6]
- Wash the membrane three times with TBST for 10 minutes each.[6]
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

# **Cell Cycle Analysis**

This protocol is to assess the effect of **AZD0156** on cell cycle distribution.

#### Materials:

- · Cancer cell lines of interest
- Complete cell culture medium
- AZD0156 (stock solution in DMSO)
- · 6-well plates
- PBS
- Trypsin-EDTA
- 70% ice-cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)

#### Procedure:

Seed 300,000 cells per well in 6-well plates and incubate overnight.



- Treat the cells with AZD0156 (e.g., 50 nM, 100 nM) for 24 hours.[6]
- Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.[6]
- Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
- Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
- Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the samples using a flow cytometer.
- Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

# **Visualizations**





#### Click to download full resolution via product page

Caption: AZD0156 inhibits ATM kinase, a key regulator of the DNA damage response.



Click to download full resolution via product page

Caption: General workflow for in vitro assays with AZD0156.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. crisprcasx.com [crisprcasx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-specific radiosensitizing effect of the ATM inhibitor AZD0156 in melanoma cells with low toxicity to healthy fibroblasts PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD0156 In Vitro Assay Protocols for Cell Lines].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b605740#azd0156-in-vitro-assay-protocol-for-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





